(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-3-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c1-14(21)16-5-6-17(24-16)19(9-2-3-10-19)13-20-18(22)7-4-15-8-11-23-12-15/h4-8,11-12,14,21H,2-3,9-10,13H2,1H3,(H,20,22)/b7-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIFYACWONQFFS-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C=CC3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)/C=C/C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-3-(thiophen-3-yl)acrylamide, a compound identified by its CAS number 2035018-07-4, is a member of the acrylamide family known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H23NO2S2
- Molecular Weight : 361.5214 g/mol
- SMILES Notation : O=C(/C=C/c1cscc1)NCC1(CCCC1)c1ccc(s1)C(O)C
Pharmacological Effects
Recent studies have highlighted the compound's potential as a modulator of nicotinic acetylcholine receptors (nAChRs). Specifically, it has been shown to exhibit activity against α7 and α9α10 nAChRs, which are implicated in various neurological conditions . The compound's ability to interact with these receptors suggests potential applications in treating neuropathic pain and other disorders related to cholinergic signaling.
The mechanism through which this compound exerts its effects involves modulation of calcium channels and nAChRs. Electrophysiological studies indicate that it may enhance calcium influx through voltage-gated N-type calcium channels (CaV2.2), contributing to its analgesic properties in models of neuropathic pain .
Study 1: Analgesic Properties
In a mouse model of oxaliplatin-induced neuropathic pain, the compound demonstrated significant analgesic effects. Administered at a dose of 2.4 mg/kg over ten injections, it was effective in alleviating pain symptoms, suggesting its utility in managing chemotherapy-induced neuropathy .
Study 2: Neuroprotective Effects
A separate investigation into neuroprotective effects revealed that the compound could reduce neuronal damage in vitro. This study utilized cultured neurons exposed to oxidative stress conditions, where the compound exhibited protective effects against cell death .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Compound 5112 :
Described in , (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112) shares a thiophene-acrylamide backbone but differs in substituents. Key distinctions include:
- Substituents : Compound 5112 has a 4-nitrophenyl group and a propylamine side chain, whereas the target compound features a hydroxyethyl-thiophene and cyclopentylmethyl group.
- Stereochemistry : The (Z)-configuration in 5112 contrasts with the (E)-configuration in the target compound, which may influence conformational stability and binding interactions.
- Synthetic Route : Both compounds likely utilize oxazolone intermediates, but the target compound’s cyclopentylmethyl group suggests additional complexity in alkylation or cyclization steps .
(E)-N-(3-(5-(3-Acetamidopropyl)-3,6-dioxopiperazin-2-yl)propyl)-5-hydroxy-3-methylpent-2-enamide (): This piperazine-containing acrylamide derivative diverges significantly in core structure (piperazine vs. cyclopentyl) but shares the (E)-acrylamide motif.
Crystallographic and Computational Tools for Comparison
While direct structural data for the target compound are absent, methodologies from the evidence provide frameworks for comparative analysis:
- SHELXL (): Used for refining crystal structures, this software could elucidate bond lengths, angles, and torsional preferences in the target compound compared to analogs like 5112. For instance, SHELXL’s robust handling of high-resolution data might reveal differences in hydrogen-bonding networks or packing efficiencies .
- Mercury CSD (): This tool enables visualization of intermolecular interactions (e.g., π-π stacking between thiophene rings) and void analysis, critical for comparing crystallographic packing patterns with similar compounds .
- Hydrogen-Bonding Analysis (): Graph-set analysis could differentiate the target compound’s hydrogen-bonding motifs (e.g., hydroxyethyl OH interactions) from nitro or acetamido groups in analogs .
Hypothetical Activity Comparison
Based on structural analogs:
- Bioactivity : Thiophene-acrylamides (e.g., 5112) are often explored as kinase inhibitors or anti-inflammatory agents. The hydroxyethyl group in the target compound may enhance solubility or modulate steric effects compared to 5112’s nitro group, which could improve pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
